molecular formula C10H15N B15089550 (1r)-1-(3-Ethylphenyl)ethylamine

(1r)-1-(3-Ethylphenyl)ethylamine

Cat. No.: B15089550
M. Wt: 149.23 g/mol
InChI Key: IFWVDEPQWPSUSL-MRVPVSSYSA-N
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Description

(1r)-1-(3-Ethylphenyl)ethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(3-Ethylphenyl)ethylamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of the corresponding ketone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired amine product.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(3-Ethylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1r)-1-(3-Ethylphenyl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-1-(3-Ethylphenyl)ethylamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1r)-1-(3-Methylphenyl)ethylamine
  • (1r)-1-(4-Ethylphenyl)ethylamine
  • (1r)-1-(3-Propylphenyl)ethylamine

Uniqueness

(1r)-1-(3-Ethylphenyl)ethylamine is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-1-(3-ethylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1

InChI Key

IFWVDEPQWPSUSL-MRVPVSSYSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)[C@@H](C)N

Canonical SMILES

CCC1=CC(=CC=C1)C(C)N

Origin of Product

United States

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